molecular formula C22H23N5OS B2579137 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine CAS No. 1257549-64-6

3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine

Cat. No.: B2579137
CAS No.: 1257549-64-6
M. Wt: 405.52
InChI Key: CALQFNOTXRVSKU-UHFFFAOYSA-N
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Description

3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine typically involves multiple steps. One common method includes the formation of the pyridazine ring through a cyclization reaction. The piperazine moiety is introduced via nucleophilic substitution reactions, and the ethylsulfanylbenzoyl group is added through acylation reactions. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper may be employed to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols .

Scientific Research Applications

3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving pyridazine-containing compounds.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids. The piperazine moiety can enhance the compound’s binding affinity to its target, while the ethylsulfanylbenzoyl group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[2-(methylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine
  • 3-{4-[2-(propylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine
  • 3-{4-[2-(butylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine

Uniqueness

The uniqueness of 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfanyl group provides a balance between hydrophobicity and reactivity, while the piperazine and pyridazine rings offer versatile binding interactions with biological targets.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-2-29-20-9-4-3-7-17(20)22(28)27-15-13-26(14-16-27)21-11-10-19(24-25-21)18-8-5-6-12-23-18/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQFNOTXRVSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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